molecular formula C16H10ClNO3 B2411323 N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-40-7

N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2411323
CAS No.: 361166-40-7
M. Wt: 299.71
InChI Key: YJBRMPPWMPEGKR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 3-chlorophenyl group and the carboxamide functionality in this compound adds to its chemical versatility and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-chlorobenzoyl chloride with 4-hydroxycoumarin in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the chromene ring system. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of the chromene ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-4-3-5-11(8-10)18-16(20)15-9-13(19)12-6-1-2-7-14(12)21-15/h1-9H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBRMPPWMPEGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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